molecular formula C15H15ClN2O2 B13859647 N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea

Cat. No.: B13859647
M. Wt: 290.74 g/mol
InChI Key: YFGLQHUZRGYRNZ-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea is an organic compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy-phenylethyl group, and a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea typically involves the reaction of 4-chloro-2-(1-hydroxy-1-phenylethyl)aniline with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane (DCM) and a base like lutidine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Key parameters such as reactant concentrations, flow rates, and reaction times are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with palladium catalyst, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]urea

InChI

InChI=1S/C15H15ClN2O2/c1-15(20,10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19/h2-9,20H,1H3,(H3,17,18,19)

InChI Key

YFGLQHUZRGYRNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)NC(=O)N)O

Origin of Product

United States

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